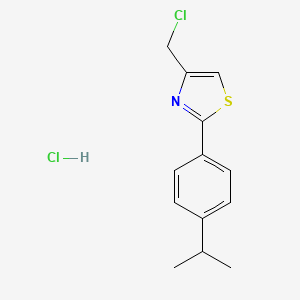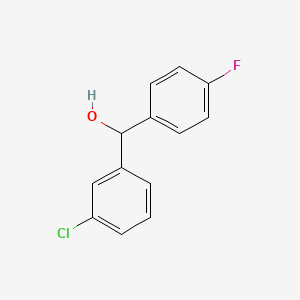
3-(4-硝基苯胺基)-2-苯基-1H-茚-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a phenyl group and an indenone structure
科学研究应用
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor.
作用机制
Target of Action
It’s known that nitroaniline derivatives, such as 4-nitroaniline, are used as intermediates in the production of dyes, pesticides, pharmaceutical products, explosives, and rubber . They can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
For instance, 4-nitroaniline can be reduced to form 4-phenylenediamine, which is less harmful . The reduction process involves the transfer of an electron from a reductant to the 4-nitroaniline molecule .
Biochemical Pathways
For example, 4-nitroaniline is known to be one of the most potent MetHb inducers, which can lead to methemoglobinemia .
Pharmacokinetics
Studies on similar compounds like 2-methoxy-4-nitroaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . These properties can impact the compound’s bioavailability and its overall effect on the body.
Result of Action
For instance, 4-nitroaniline can lead to methemoglobinemia, liver damage, and other health issues .
Action Environment
The action of 3-[(4-nitrophenyl)amino]-2-phenyl-1H-inden-1-one can be influenced by various environmental factors. For example, the presence of reducing agents can facilitate the reduction of nitroaniline compounds . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of Indenone: The indenone structure is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling 4-nitroaniline with the synthesized indenone under basic conditions to form 3-(4-nitroanilino)-2-phenyl-1H-inden-1-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Reduction: 3-(4-aminoanilino)-2-phenyl-1H-inden-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Quinone derivatives.
相似化合物的比较
Similar Compounds
4-nitroaniline: A simpler analog with similar nitro and aniline functionalities.
2-phenyl-1H-inden-1-one: Lacks the nitroanilino group but shares the indenone structure.
3-nitroaniline: Another isomer with the nitro group in a different position.
Uniqueness
3-(4-nitroanilino)-2-phenyl-1H-inden-1-one is unique due to its combination of the nitroanilino group with the indenone structure, which imparts distinct chemical reactivity and potential biological activity . This combination makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(4-nitroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)22-15-10-12-16(13-11-15)23(25)26/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXVFAPQGNOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)
![tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2501438.png)


![2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2501441.png)
![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

